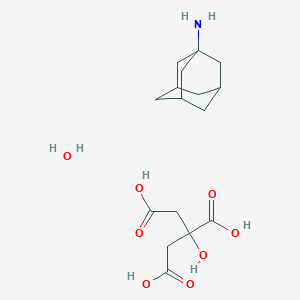
1-Adamantanamine citrate, monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Adamantanamine citrate, monohydrate is a chemical compound with the molecular formula C16H25NO7. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is known for its applications in medicinal chemistry, particularly as an antiviral and antiparkinsonian agent .
Preparation Methods
The synthesis of 1-adamantanamine citrate, monohydrate involves several steps:
Adamantanone Synthesis: Adamantanone is synthesized from adamantane through oxidation reactions.
Amine Formation: Adamantanone is then converted to 1-adamantanamine through reductive amination.
Citrate Formation: 1-Adamantanamine is reacted with citric acid to form the citrate salt.
Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency of the process .
Chemical Reactions Analysis
1-Adamantanamine citrate, monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adamantanone derivatives.
Reduction: Reduction reactions can convert it back to adamantane derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the adamantane structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Adamantanamine citrate, monohydrate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of antiviral and antiparkinsonian drugs.
Biological Studies: The compound is used in studies related to sigma receptors, which are involved in various neurological processes.
Industrial Applications: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-adamantanamine citrate, monohydrate involves several pathways:
Antiviral Activity: It interferes with the viral replication process by inhibiting the release of viral nucleic acids into host cells.
Antiparkinsonian Effects: It enhances the release of dopamine in the brain and inhibits its reuptake, thereby alleviating symptoms of Parkinson’s disease.
Sigma Receptor Modulation: It binds to sigma receptors, modulating their activity and influencing various neurological functions.
Comparison with Similar Compounds
1-Adamantanamine citrate, monohydrate can be compared with other adamantane derivatives such as:
Amantadine: Similar in structure but primarily used as an antiviral and antiparkinsonian agent.
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Rimantadine: A derivative with antiviral properties but different pharmacokinetic profiles.
The uniqueness of this compound lies in its specific applications and the ability to form stable citrate salts, which enhance its solubility and bioavailability .
Properties
IUPAC Name |
adamantan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.C6H8O7.H2O/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;7-3(8)1-6(13,5(11)12)2-4(9)10;/h7-9H,1-6,11H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHUDFNPAHHBSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20144990 |
Source


|
| Record name | 1-Adamantanamine citrate, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20144990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102395-13-1 |
Source


|
| Record name | 1-Adamantanamine citrate, monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102395131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Adamantanamine citrate, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20144990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B11424.png)
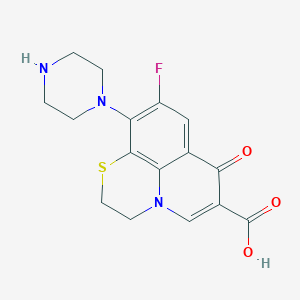
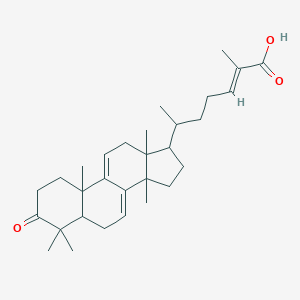
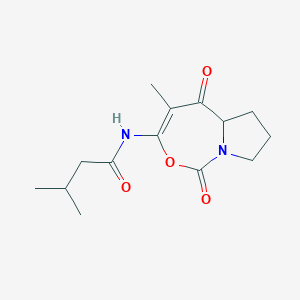
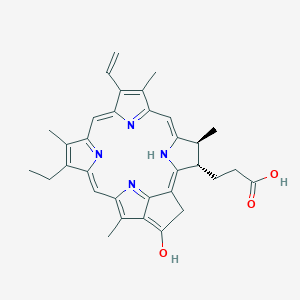



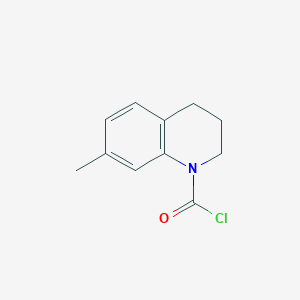
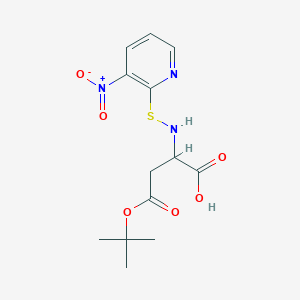
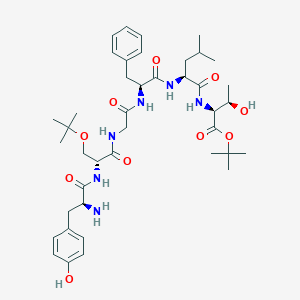
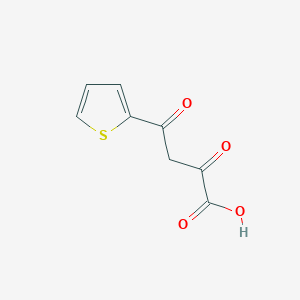
![Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate](/img/structure/B11461.png)

